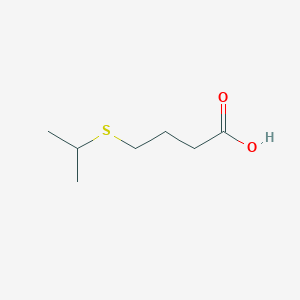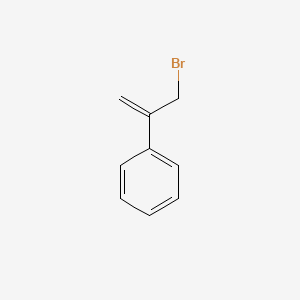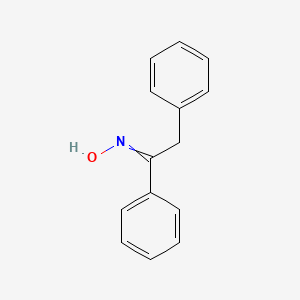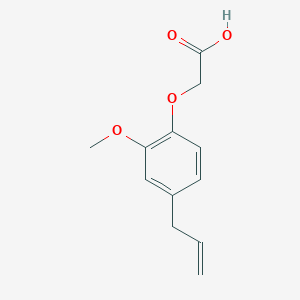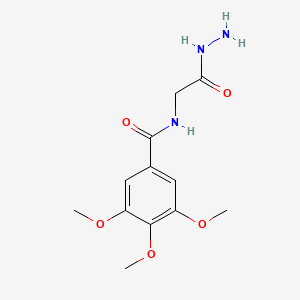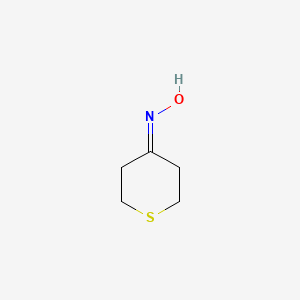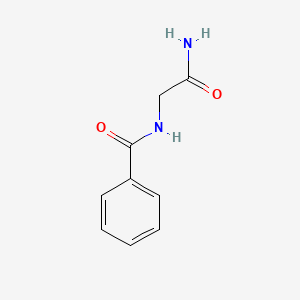
f-Met-leu-phe-phe
描述
N-Formyl-methionyl-leucyl-phenylalanine (FMLP) is a chemotactic peptide that plays a significant role in the immune response by directing the movement of neutrophils to sites of inflammation. It is a tripeptide with a sequence of formyl-methionine, leucine, and phenylalanine. This peptide is known for its ability to induce various immune responses, including the release of lysosomal enzymes and the generation of superoxide, which are crucial for the body's defense mechanisms .
Synthesis Analysis
The synthesis of N-formylated methionyl peptides, including FMLP, involves the formation of peptide bonds between amino acid residues. New analogues of FMLP have been prepared to evaluate the structural requirements for biological activity, particularly at the third position, which is occupied by phenylalanine in FMLP. These analogues have been tested for their ability to induce lysosomal enzyme release and to antagonize superoxide generation, which are important functions in the immune response .
Molecular Structure Analysis
The molecular structure of FMLP has been studied using crystallography. Crystals of N-formyl-L-methionyl-L-phenylalanine, a related compound, have been grown from aqueous methanol solution, revealing an orthorhombic space group with specific cell parameters. The crystal structure analysis has shown that molecules related by the alpha-translation form a parallel beta-sheet, which is stabilized by C-H...O hydrogen bonds and a very short O-H...O hydrogen bond between the carboxyl OH and the N-acyl oxygen atom. These structural features are significant for the chemotactic activity of FMLP .
Chemical Reactions Analysis
FMLP can undergo oxidation to form a sulfoxide derivative, which can then be enzymatically reduced back to the active chemotactic peptide. This reduction can be carried out using a methionine sulfoxide peptide reductase from Escherichia coli or a neutrophil extract, demonstrating the peptide's ability to be recycled and maintain its chemotactic function .
Physical and Chemical Properties Analysis
The physical and chemical properties of FMLP and its derivatives have been extensively studied. For instance, the heat capacities of related tripeptides have been measured over a wide temperature range, showing that these peptides are stable and do not undergo phase changes, transformations, associations, or thermal decomposition within this range. The standard thermodynamic functions, such as molar heat capacity, enthalpy, entropy, and Gibbs energy, have been calculated, providing a comprehensive understanding of the peptide's stability and reactivity . Additionally, the conformation of FMLP in solution is highly solvent-dependent, with the peptide adopting different structures in polar and nonpolar environments, which can affect its biological activity .
科学研究应用
固体核磁共振波谱
N-甲酰甲硫氨酰-亮氨酰-苯丙氨酰-苯丙氨酸,也称为 f-Met-leu-phe-phe,已被用于固体核磁共振波谱。这项技术用于开发和测试核磁共振实验,特别是在蛋白质研究中。 该化合物作为一种模型体系,用于设计可应用于更大生物分子的实验 .
白细胞趋化性和巨噬细胞活化
这种三肽是一种强效的白细胞趋化性诱导剂,白细胞趋化性是指白细胞(白血球)向感染或炎症部位移动。 它还作为巨噬细胞活化剂,在免疫反应中起着至关重要的作用,通过刺激这些细胞攻击外来物质 .
中性粒细胞趋化性测定
在细胞信号研究中,this compound 用于在中性粒细胞上进行的齐格蒙德室趋化性测定中创建梯度。 这些测定对于研究中性粒细胞的迁移模式至关重要,中性粒细胞是机体防御感染机制的关键参与者 .
神经退行性疾病中的抗炎作用
近期研究表明,this compound 通过激活 G 蛋白偶联 FPR 受体发挥抗炎作用。 这种激活已被评估其对边缘性癫痫发作、记忆巩固和海马体神经退行性疾病过程的影响 .
5. 线粒体和叶绿体肽的趋化活性 研究发现,线粒体和叶绿体释放的含有 N-甲酰甲硫氨酸的肽表现出与 this compound 相似的趋化活性。 这些发现对理解真核细胞内的信号机制具有重要意义 .
6. 通过 FPR 受体结合触发的生化级联反应 this compound 与其特异性细胞表面受体,即 N-甲酰肽受体 (FPR) 的结合,会触发不同的生化反应级联。 这种相互作用对各种细胞过程非常重要,包括免疫反应和炎症调节 .
作用机制
Target of Action
The primary target of N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine (f-Met-leu-phe-phe) is the N-formyl peptide receptor (FPR) . This receptor is found on the surface of various immune cells, including polymorphonuclear leukocytes (PMNs) and macrophages .
Mode of Action
The compound acts as a chemotactic peptide , binding to its specific cell surface receptor, FPR . This binding triggers a cascade of biochemical events, leading to cellular activation . The interaction of this compound with FPR leads to the activation of these immune cells, directing the inflammatory response to sites of bacterial invasion .
Biochemical Pathways
The binding of this compound to FPR triggers different cascades of biochemical events . These include the activation of phospholipase C/phospholipase D-Ca2 -calmodulin-dependent kinase II-ERK-CREB signaling pathways . These pathways play a crucial role in cellular functions such as cell proliferation, differentiation, and migration .
Result of Action
The activation of immune cells by this compound has several effects. It acts as a potent chemotactic factor for PMNs, attracting these cells to sites of bacterial invasion . It also promotes osteoblast differentiation and suppresses adipogenic commitment under differentiation conditions . Furthermore, it has been shown to have neuroprotective and anticonvulsant roles in a status epilepticus model .
未来方向
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N4O6S/c1-20(2)16-24(32-27(36)23(31-19-35)14-15-41-3)28(37)33-25(17-21-10-6-4-7-11-21)29(38)34-26(30(39)40)18-22-12-8-5-9-13-22/h4-13,19-20,23-26H,14-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,37)(H,34,38)(H,39,40)/t23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJENNOWAVBNNNE-CQJMVLFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901001076 | |
| Record name | N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-4-methylpentylidene]amino}-3-phenylpropylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80180-63-8 | |
| Record name | N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080180638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-4-methylpentylidene]amino}-3-phenylpropylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions that both tumor cell lines (M2 and M3) lacked motion capability towards N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine. What does this finding suggest about the chemotactic behavior of these specific cancer cells?
A1: The observation that both M2 and M3 murine mammary adenocarcinoma cell lines did not exhibit chemotaxis towards N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine suggests that this specific chemoattractant peptide is not a primary driver of their migratory behavior. [] This finding implies that other factors, potentially those released by platelets as explored in the study, play a more significant role in guiding the movement of these particular cancer cells. It highlights the complexity of cancer cell chemotaxis and the involvement of diverse signaling molecules in this process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



